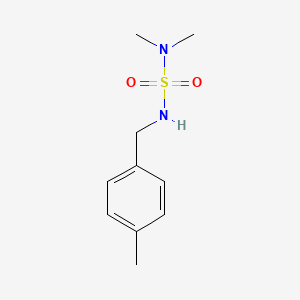

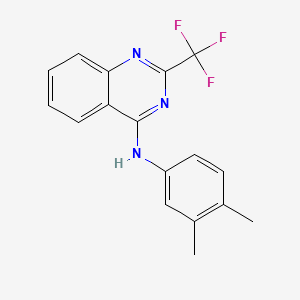

![molecular formula C15H12N6O2 B5570860 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often involves complex reactions and the use of specific reagents. For instance, the synthesis of similar heterocyclic compounds involves reactions with halo compounds, monosaccharide aldoses, and various cyclization reactions under specific conditions (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques. For example, the bond distances in related cyano compounds provide evidence of electronic polarization, and the structures often feature pi-pi stacking interactions and hydrogen bonds (Quiroga et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often lead to the formation of diverse derivatives. These compounds can undergo various cyclization reactions to form heterocyclic compounds, demonstrating the versatility of these chemical structures (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of these compounds are typically characterized by their solubility, crystal structure, and thermal stability. For instance, aromatic polyamides and polyimides containing similar structures are known for their solubility in various organic solvents and high thermal stability (Kim et al., 2016).

Chemical Properties Analysis

The chemical properties of compounds like N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide often involve their reactivity and the formation of derivatives with diverse biological activities. For example, the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety highlights the potential for varied biological activities (Farag et al., 2011).

Scientific Research Applications

Synthesis and Antitumor Activity

One study detailed the synthesis of novel pyrimidiopyrazole derivatives, including those similar in structure to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide, demonstrating outstanding in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) studies were conducted to evaluate the interactions of these compounds with biological targets and to examine their molecular structures and stability, respectively (Fahim, Elshikh, & Darwish, 2019).

Antimicrobial Activity

Another research focus has been on the antimicrobial activity of heterocycles incorporating the antipyrine moiety. Compounds structurally related to N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide were synthesized and evaluated for their antimicrobial efficacy. The study found that representative compounds exhibited significant antimicrobial agents, which were characterized by various spectroscopic techniques (Bondock, Rabie, Etman, & Fadda, 2008).

Chemical Synthesis and Bioactivities

Further investigations into the chemical synthesis of pyrazolo[1,5-a]pyrimidines and pyrazoloquinazolines have been conducted, showcasing the preparation of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines via the reaction of 5-aminopyrazoles with enaminones. These compounds were screened for in vitro antitumor activity, demonstrating dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. The results indicated that certain compounds notably inhibited cancer cell growth, showcasing their potential as antitumor agents (El-Naggar, Hassan, Awad, & Mady, 2018).

properties

IUPAC Name |

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2/c1-9-6-10(2)19-15(18-9)21-13(11(7-16)8-17-21)20-14(22)12-4-3-5-23-12/h3-6,8H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLXKBKUREJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)